4-(4-Nitrophenoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDECSRUJTQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620080 | |
| Record name | 4-(4-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162402-39-3 | |
| Record name | 4-(4-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 4 Nitrophenoxy Piperidine
Advanced Synthetic Techniques and Green Chemistry Considerations
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govgctlc.org Several advanced techniques can be applied to the synthesis of 4-(4-nitrophenoxy)piperidine to improve its environmental footprint and efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including Williamson ether synthesis and SNAr reactions. Dielectric heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The synthesis of aryl ethers under microwave conditions can often be performed with milder bases, such as potassium carbonate, and sometimes even under solvent-free conditions.
Flow Chemistry: Continuous flow reactors, particularly microreactors, offer significant advantages for SNAr reactions. nih.gov They provide superior control over reaction parameters such as temperature and mixing, leading to enhanced yields and safety. nih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling reactions to be run safely at higher temperatures, thus accelerating the process. nih.gov This technology is also highly scalable, making it suitable for both laboratory and industrial production. tailoredread.com
Green Solvents: Efforts to replace traditional volatile organic solvents have led to the exploration of greener alternatives. Polyethylene glycol (PEG-400) has been used as a biodegradable, non-toxic, and non-volatile solvent for SNAr reactions, yielding excellent results. nih.gov Another approach involves using water, the most environmentally benign solvent, often in the presence of a polymeric additive like hydroxypropyl methylcellulose (HPMC) to facilitate the reaction between organic substrates.
Yield Optimization and Scalability in Laboratory Synthesis
Optimizing the yield and ensuring the scalability of the synthesis are critical for practical applications. For the SNAr synthesis of this compound, several factors can be fine-tuned.
Optimization of Reaction Parameters:
Leaving Group: As previously noted, fluoride is the optimal leaving group on the nitrophenyl ring for this reaction, ensuring a faster reaction rate compared to other halogens. scientificupdate.com
Base and Solvent: The choice of base and solvent combination is critical. A strong, non-nucleophilic base like NaH in a highly polar aprotic solvent like DMF or DMSO generally provides the best conditions for high conversion. scientificupdate.com
Stoichiometry: Using a slight excess of the 4-hydroxypiperidine and the base can help drive the reaction to completion.
Temperature and Time: Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal balance of temperature and reaction time to maximize product formation while minimizing the degradation or formation of by-products.
Scalability: The Williamson ether synthesis and related SNAr reactions are robust and widely used in industrial settings, indicating their inherent scalability. tailoredread.com When moving from a laboratory to a larger scale, considerations include heat management, reagent addition rates, and purification methods. The adoption of continuous flow chemistry is a modern strategy to address scalability challenges, offering a safer and more efficient alternative to large-batch reactors. nih.govtailoredread.com Microwave-assisted protocols have also demonstrated potential for scale-up, providing a rapid and efficient method for producing larger quantities of material.
Chemical Reactivity and Transformation Pathways of 4 4 Nitrophenoxy Piperidine
Reactivity of the Nitro Group: Reduction Reactions
The nitro group on the aromatic ring is a key site for chemical transformation, most notably through reduction to a primary amine. This conversion is a fundamental step in the synthesis of various derivatives and complex molecules.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding anilines. masterorganicchemistry.comwikipedia.org This process typically involves the use of a metal catalyst and a hydrogen source.
For the conversion of 4-(4-Nitrophenoxy)piperidine to 4-(4-Aminophenoxy)piperidine, common catalytic systems are highly effective. commonorganicchemistry.com
Palladium on Carbon (Pd/C): This is often the preferred catalyst for its high efficiency and selectivity. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com
Raney Nickel (Raney Ni): An alternative catalyst, Raney Nickel is particularly useful when the substrate contains functionalities sensitive to other catalysts, such as aromatic halogens that might undergo hydrogenolysis with Pd/C. masterorganicchemistry.comcommonorganicchemistry.com
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitroarenes. wikipedia.orgresearchgate.net
The general mechanism for these surface-catalyzed hydrogenations involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. mit.edu The reaction proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species. unimi.it
| Catalyst | Hydrogen Source | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ Gas | Ethanol, Methanol, Ethyl Acetate | High activity and selectivity; widely used. commonorganicchemistry.com |
| Raney Nickel | H₂ Gas, Hydrazine (B178648) Hydrate (B1144303) | Ethanol, Methanol | Cost-effective; useful for substrates with sensitive halogens. masterorganicchemistry.comcommonorganicchemistry.com |
| Platinum(IV) Oxide (PtO₂) | H₂ Gas | Ethanol, Acetic Acid | Highly effective for various nitro compounds. wikipedia.orgresearchgate.net |
Besides catalytic hydrogenation, several other reductive systems can achieve the transformation of the nitro group to an amine, often with different functional group tolerances.
Metal-Acid Systems: A classic method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include iron in hydrochloric or acetic acid (Fe/HCl, Fe/CH₃COOH) and tin(II) chloride in hydrochloric acid (SnCl₂/HCl). masterorganicchemistry.comresearchgate.netresearchgate.net These methods are robust and widely applicable on a laboratory scale. masterorganicchemistry.comresearchgate.net
Transfer Hydrogenation: In this approach, the hydrogen is transferred from a donor molecule instead of using gaseous hydrogen. Common hydrogen donors include hydrazine hydrate (H₂N-NH₂·H₂O), often used with catalysts like Raney Ni or Fe, and ammonium (B1175870) formate (B1220265) (HCOONH₄) with a Pd/C catalyst. unimi.itresearchgate.net
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous or alcoholic medium can selectively reduce nitro groups at moderate temperatures. unimi.itresearchgate.net Similarly, sodium sulfide (B99878) (Na₂S) or ammonium polysulfide can be employed, particularly for selective reductions in dinitro compounds. wikipedia.orgresearchgate.netresearchgate.net
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| Fe / HCl or Acetic Acid | Refluxing aqueous acid | Classic, cost-effective method. masterorganicchemistry.com |
| SnCl₂ / HCl | Ethanol, reflux | Works well for many functionalized aromatic nitro compounds. researchgate.netresearchgate.net |
| Hydrazine Hydrate / Catalyst (e.g., Fe) | Low temperature | Avoids the use of high-pressure hydrogen gas. unimi.it |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous alcohol, moderate temperature | Offers good chemoselectivity. unimi.itresearchgate.net |
Reactions at the Piperidine (B6355638) Ring and Phenoxy Moiety
The piperidine ring and the phenoxy group offer additional sites for chemical modification, enabling the synthesis of more complex structures.
The 4-nitrophenoxy group is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group activates the aromatic ring, making the carbon atom attached to the ether oxygen electrophilic. nih.gov This allows for the displacement of the entire 4-oxypiperidine moiety by strong nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The addition of the nucleophile is typically the rate-determining step. nih.gov A variety of nucleophiles, including other alkoxides, thiolates, and amines, can displace the phenoxy-piperidine group.
The secondary amine (N-H) of the piperidine ring is a nucleophilic center that can participate in various condensation reactions. For instance, it can react with aromatic aldehydes in the presence of a catalyst to form more complex structures. colab.wsresearchgate.net Acylation with acid chlorides or anhydrides readily forms the corresponding N-acylpiperidine derivatives.
Furthermore, once the nitro group is reduced to an amine, the resulting 4-(4-aminophenoxy)piperidine possesses two distinct nucleophilic sites. The newly formed aromatic amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which can serve as intermediates for further synthetic elaborations.
The nitrogen atom of the piperidine ring can be arylated to form a C-N bond, a transformation of significant importance in medicinal chemistry. The Buchwald-Hartwig amination is a premier method for achieving this. wikipedia.orgresearchgate.net
This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The catalytic cycle generally involves:
Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.
Amine Coordination and Deprotonation: The piperidine coordinates to the palladium center, and the base removes the proton from the nitrogen to form a palladium amido complex.
Reductive Elimination: The desired N-arylpiperidine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org
The choice of ligand and base is critical for the reaction's success and scope. libretexts.org Sterically hindered phosphine ligands (e.g., tBuXPhos, RuPhos) are often employed to facilitate the reductive elimination step. libretexts.org Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org Related C-N coupling reactions can also be achieved using nickel-based catalyst systems. researchgate.net
Exploration of Novel Reaction Pathways and Mechanisms of this compound
The chemical scaffold of this compound presents multiple reactive sites, including the secondary amine of the piperidine ring, the aromatic nitro group, and the ether linkage, making it a versatile building block for the synthesis of a diverse range of derivatives. Research into its chemical reactivity has primarily focused on transformations of the nitro group and functionalization of the piperidine nitrogen, leading to the development of pathways for creating new molecules with potential pharmacological applications.
One of the key transformation pathways for this compound and its derivatives is the reduction of the nitro group to an amino group. This conversion is a critical step in the synthesis of various biologically active compounds. A common and efficient method for this transformation is catalytic hydrogenation. For instance, the N-Boc protected analogue, 1-BOC-4-(4-nitrophenoxy)-piperidine, can be effectively reduced to 1-BOC-4-(4-aminophenoxy)-piperidine. This reaction is typically carried out using palladium on activated charcoal (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction proceeds smoothly in a solvent such as methanol at room temperature. chemicalbook.com
Another significant reaction pathway involves the modification of the piperidine nitrogen. For derivatives of this compound that are protected at the nitrogen, such as with a tert-butyloxycarbonyl (Boc) group, deprotection is a common and crucial step to enable further functionalization. The Boc group can be readily removed under acidic conditions. For example, tert-butyl 4-methyl-4-(4-nitrophenoxy)piperidine-1-carboxylate is deprotected using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This reaction efficiently yields the corresponding secondary amine, 4-methyl-4-(4-nitrophenoxy)piperidine, which can then be used in subsequent synthetic steps. google.com
These transformation pathways highlight the utility of this compound and its derivatives as intermediates in the synthesis of more complex molecules. The ability to selectively transform the nitro group and deprotect the piperidine nitrogen opens up avenues for creating diverse libraries of compounds for further investigation.
Detailed Research Findings
The following tables summarize the experimental conditions for the key transformation pathways discussed:
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-BOC-4-(4-nitrophenoxy)-piperidine | 1-BOC-4-(4-aminophenoxy)-piperidine | Hydrogen, Palladium on activated charcoal, Methanol, 20°C, 4 h | 99% | chemicalbook.com |
| Starting Material | Product | Reagents and Conditions | Reference |
|---|---|---|---|
| tert-butyl 4-methyl-4-(4-nitrophenoxy)piperidine-1-carboxylate | 4-methyl-4-(4-nitrophenoxy)piperidine | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room temperature, 2 h | google.com |
Design, Synthesis, and Characterization of 4 4 Nitrophenoxy Piperidine Derivatives
Rational Design Principles for Structural Modification and Diversification
The rational design of derivatives based on the 4-(4-nitrophenoxy)piperidine scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. Structural modifications are systematically introduced to probe the structure-activity relationships (SAR) and to enhance the molecule's interaction with its biological target.
Key design principles include:
Scaffold Hopping and Moiety Replacement: The core this compound structure can be considered a pharmacophore. Design strategies often involve retaining key binding elements while modifying other parts of the molecule to improve properties. For instance, the piperidine (B6355638) ring is a common motif in many biologically active compounds and its modification can significantly impact activity.
Modulation of Physicochemical Properties: Modifications are designed to alter properties such as lipophilicity (logP), polarity, and hydrogen bonding capacity. For example, the introduction of polar groups can enhance aqueous solubility, while strategic placement of lipophilic moieties can improve membrane permeability.
Conformational Rigidity: Introducing conformational constraints, such as through the formation of bridged or spirocyclic systems, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This approach reduces the entropic penalty upon binding to a receptor.
Bioisosteric Replacement: The nitro group on the phenoxy ring is a key feature. However, due to potential metabolic liabilities, its bioisosteric replacement is a common design strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For example, groups like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) can be considered as replacements for the nitro group to modulate electronic properties and metabolic stability.
Synthetic Strategies for Diverse Derivatives
The synthesis of a diverse library of this compound derivatives is essential for comprehensive SAR studies. Synthetic efforts are typically focused on three main areas: modifications on the piperidine ring, substitutions on the nitrophenoxy moiety, and the construction of more complex bridged and hybrid structures.
Modifications on the Piperidine Ring
The secondary amine of the piperidine ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. This allows for the introduction of linear, branched, or cyclic alkyl groups, as well as functionalized alkyl chains containing hydroxyl, amino, or other groups.
N-Arylation: The introduction of aryl or heteroaryl groups on the piperidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, expanding the structural diversity and allowing for the exploration of additional binding interactions.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine) | Amide |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Piperidine |
Substitutions on the Nitrophenoxy Moiety
Modifications to the nitrophenoxy ring are crucial for fine-tuning electronic properties and exploring interactions with the target protein.
Reduction of the Nitro Group: A common and significant modification is the reduction of the nitro group to an amine (-NH2). This transformation drastically alters the electronic nature of the aromatic ring and introduces a new site for further functionalization. The resulting amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The synthesis of 1-BOC-4-(4-aminophenoxy)-piperidine from tert-butyl this compound-1-carboxylate is a documented example of this strategy.
Bioisosteric Replacement of the Nitro Group: As a design principle, replacing the nitro group with other electron-withdrawing groups can improve the pharmacokinetic profile of the molecule. For instance, the trifluoromethyl group has been successfully used as a bioisostere for the nitro group in other molecular scaffolds, leading to enhanced potency and metabolic stability. researchgate.netacs.orgucl.ac.uknih.govnih.gov
Introduction of Other Substituents: While direct substitution on the nitro-bearing ring can be challenging due to its electron-deficient nature, the synthesis can start from already substituted phenols which are then coupled with a suitable piperidine precursor. This allows for the introduction of a wide range of substituents such as halogens, alkyl, and alkoxy groups at various positions on the phenoxy ring.
| Modification | Common Reagents | Resulting Moiety |
| Nitro Reduction | H2, Pd/C; SnCl2, HCl | Aniline Derivative |
| Bioisosteric Replacement | Synthetic route starting with substituted phenol | e.g., Trifluoromethylphenoxy |
| Additional Substitution | Synthetic route starting with substituted phenol | Substituted Phenoxy Ring |
Bridging and Hybrid Structures
To explore new chemical space and introduce conformational rigidity, more complex architectures can be constructed.
Spirocyclic Derivatives: The piperidine ring can be incorporated into a spirocyclic system. This can be achieved by designing synthetic routes that involve the formation of a spiro center at one of the piperidine carbons, for example, through intramolecular cyclization reactions. The synthesis of spirocyclic piperidines is a topic of significant interest in medicinal chemistry. researchgate.netbiosynth.comnih.govnih.gov
Bridged Systems: The formation of bridged bicyclic structures containing the piperidine core can lead to conformationally constrained analogs. These can be synthesized through intramolecular ring-closing reactions, such as ring-closing metathesis or intramolecular alkylations.
Hybrid Molecules: The this compound scaffold can be linked to other pharmacophores to create hybrid molecules with dual activity or enhanced potency. This can be achieved by attaching another bioactive molecule to the piperidine nitrogen or the phenoxy ring.
Advanced Spectroscopic and Chromatographic Characterization in Derivatization Studies
The unambiguous characterization of newly synthesized derivatives is crucial to confirm their structure and purity. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity within the molecule. For example, in a derivative like 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, the chemical shifts and coupling patterns of the aromatic protons can definitively establish the substitution pattern on the phenyl ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized derivatives and for monitoring the progress of reactions. Reversed-phase HPLC with UV detection is commonly used.
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be used for purity assessment.
Column Chromatography: This is the primary method for the purification of the synthesized compounds, separating the desired product from starting materials, reagents, and byproducts.
The following table summarizes the key characterization techniques and their applications:
| Technique | Application | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity, stereochemistry |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Analysis | Connectivity between atoms |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Exact mass and elemental composition |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Reaction Monitoring | Purity of the compound |
| Gas Chromatography (GC) | Purity Assessment | Purity of volatile compounds |
| Column Chromatography | Purification | Isolation of the desired product |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
Ligand-Enzyme Interaction Analysis
A ligand-enzyme interaction analysis for 4-(4-Nitrophenoxy)piperidine would involve docking the compound into the binding site of a specific enzyme. This simulation would aim to identify and characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. Such an analysis would provide a structural hypothesis for the compound's mechanism of action, if any were to be investigated. Without published studies, it is not possible to provide a table of interacting residues or a description of the binding mode for this specific compound.
Prediction of Binding Affinity
Following the prediction of the binding pose, docking algorithms can estimate the binding affinity, often expressed as a docking score or in terms of binding energy (e.g., kcal/mol). This value provides a theoretical estimation of the strength of the interaction between the ligand and the enzyme. A lower binding energy generally indicates a more stable and favorable interaction. As no such studies have been published for this compound, a data table of predicted binding affinities cannot be generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.
To develop a QSAR model for a series of compounds related to this compound, one would need a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be employed to build a regression model that correlates these descriptors with the observed activity. The absence of such a study in the literature for this compound and its analogs means that no QSAR model, and consequently no data table of descriptors and predictive equations, can be presented.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation could provide insights into its conformational flexibility and the stability of its binding to a target protein.
An MD simulation would start with the docked complex of this compound and its target enzyme. The simulation would then calculate the trajectory of every atom in the system over a defined period, providing a dynamic view of the ligand-protein interactions. This would allow for the assessment of the stability of the binding pose predicted by molecular docking and an analysis of the conformational changes in both the ligand and the protein upon binding. As with the other computational methods, the lack of published research on this specific compound precludes the presentation of any findings or data tables related to its molecular dynamics.
Broader Research Applications and Emerging Trends
Contributions to Materials Science
The unique chemical properties of 4-(4-Nitrophenoxy)piperidine also lend themselves to applications in materials science, particularly in the development of new polymers and coatings.
Polymer and Coating Enhancement
While specific research on the incorporation of this compound into polymers is limited, the broader class of piperidine-containing polymers has been explored for various applications. The piperidine (B6355638) ring can impart desirable properties to a polymer, such as thermal stability, altered solubility, and the ability to interact with other molecules. The nitrophenoxy group can also be a site for further chemical modification, allowing for the cross-linking of polymer chains or the attachment of other functional groups to create specialized coatings.
Advanced Material Development
The development of advanced materials often relies on the synthesis of molecules with specific functional groups. The structure of this compound, with its reactive sites, makes it a candidate for the synthesis of functional materials. For example, piperidine-based structures are being investigated for the creation of bioactive films with potential applications in drug delivery and medical devices. These films can be designed to release therapeutic agents in a controlled manner.
Utility in Biochemical Research and Assays
In the realm of biochemistry, this compound and its derivatives have found utility as tools for studying enzymes and protein-ligand interactions.
Enzyme Activity Studies
The "4-nitrophenyl" group is a well-established chromogenic marker in enzyme assays. When a 4-nitrophenyl-containing substrate is cleaved by an enzyme, it releases 4-nitrophenol, a yellow-colored compound that can be easily quantified using spectrophotometry. This principle is widely used to measure the activity of various hydrolytic enzymes.
For instance, p-Nitrophenyl alpha-D-glucopyranoside has been utilized as a substrate for glucansucrases, allowing researchers to study the kinetics of these enzymes nih.gov. Similarly, the hydrolysis of p-nitrophenyl butyrate is a common assay for lipases and esterases. The rate of color change is directly proportional to the enzymatic activity. While specific studies detailing the use of this compound as a direct substrate are not prevalent, its 4-nitrophenoxy moiety makes it a potential candidate for the design of novel substrates for specific enzymes.
Protein-Ligand Interaction Probes
Understanding the interactions between small molecules and proteins is crucial in drug discovery and molecular biology. The piperidine scaffold is a common feature in many biologically active molecules and can serve as a starting point for the design of molecular probes. These probes can be used to investigate the binding of ligands to protein targets.
Role as Versatile Building Blocks in Complex Organic Synthesis
The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, functionalized piperidines like this compound are highly sought-after intermediates in medicinal chemistry and organic synthesis. The presence of the nitro group on the phenoxy ring offers a strategic advantage, as it can be readily transformed into other functional groups, such as amines, which can then be further elaborated. This versatility allows for the construction of diverse molecular architectures.
While direct multi-step syntheses commencing with this compound are proprietary and often found within patent literature, the strategic importance of closely related nitrophenylpiperidine building blocks is well-documented. For instance, in the synthesis of novel neuroleptic agents, precursors such as 1-(4-nitrophenyl)-4-piperidone and 4-formyl-1-(4-nitrophenyl)piperidine serve as key starting materials for the construction of complex N-phenylpiperidines with potential antipsychotic and anticonvulsant activities.
A representative synthetic approach, by analogy, would involve the initial nucleophilic substitution at the piperidine nitrogen, followed by modification of the nitrophenoxy group or the piperidine ring itself. The general synthetic utility is highlighted in the following theoretical scheme, demonstrating the versatility of the this compound scaffold.
Table 1: Key Reactions in the Elaboration of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |
| N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine | Introduction of side chains for SAR studies |
| N-Arylation | Aryl halide, Palladium catalyst | N-Arylpiperidine | Synthesis of neuroleptics and other CNS agents |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Aminophenoxy group | Further functionalization (e.g., amidation, sulfonylation) |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Biphenyl ether moiety | Generation of novel scaffolds for drug discovery |
These transformations underscore the role of this compound as a modular building block, enabling the systematic exploration of chemical space around the piperidine core to optimize biological activity.
Future Perspectives in Chemical and Biomedical Innovation
The future of this compound and its derivatives in chemical and biomedical innovation is promising, driven by ongoing trends in drug discovery and materials science. The inherent versatility of the piperidine scaffold, combined with the chemical reactivity of the nitrophenoxy group, opens avenues for the development of novel therapeutic agents and functional materials.
Another emerging trend is the development of "3D-fragments" in drug discovery, where small, conformationally constrained scaffolds are used to explore protein binding pockets. Bridged piperidine analogues, for instance, are being investigated to enhance the three-dimensionality of drug candidates, potentially improving their pharmacokinetic and pharmacodynamic properties. The this compound structure could serve as a starting point for the synthesis of such novel, rigidified scaffolds.
Beyond pharmaceuticals, the nitrophenoxy moiety suggests potential applications in materials science. The nitro group can be used as a handle for polymerization or for grafting onto surfaces to create functional materials with specific optical or electronic properties.
Table 2: Emerging Research Directions for this compound Derivatives
| Field | Emerging Trend | Potential Application of this compound |
| Medicinal Chemistry | CNS Drug Discovery | Synthesis of novel antipsychotics, and treatments for Alzheimer's disease. pmarketresearch.com |
| Kinase Inhibitors | Development of targeted cancer therapies. | |
| 3D-Fragment-Based Design | Creation of conformationally restricted analogues with improved drug-like properties. | |
| Materials Science | Functional Polymers | Incorporation into polymers for advanced coatings or electronic materials. |
| Agrochemicals | Novel Pesticide Development | Use as an intermediate in the synthesis of new crop protection agents. |
The continued exploration of the chemical space around the this compound core, facilitated by advances in synthetic chemistry and computational tools, is poised to unlock new opportunities in both medicine and material science, solidifying its role as a valuable building block for future innovations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Nitrophenoxy)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where piperidine reacts with 4-nitrophenyl derivatives. For example, Knoevenagel condensation catalyzed by piperidine under inert conditions (e.g., dry toluene, 80°C) can yield nitro-substituted piperidine derivatives . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperidine to nitroaryl halide), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Evidence from similar compounds suggests yields >70% with high purity (>95%) when using anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the piperidine backbone and nitrophenoxy substitution. For example, the nitrophenoxy group shows aromatic proton signals at δ 7.5–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
- IR : Strong absorbance near 1520 cm (NO asymmetric stretching) and 1340 cm (symmetric stretching) confirm the nitro group .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] at m/z 237.1 for CHNO) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Stability data from related compounds indicate decomposition above 150°C .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attacks. Computational studies (e.g., DFT calculations) can map charge distribution, showing increased electrophilicity at the para position. Experimental validation involves comparing reaction rates with non-nitrated analogs (e.g., methoxy-substituted piperidines) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions in unit cell parameters or space groups may arise from polymorphism or twinning. Use SHELXL for refinement, employing tools like TWINLAW to detect twinning and ADDSYM to identify missed symmetry elements. High-resolution data (≤0.8 Å) and hydrogen-bonding analysis (e.g., nitro group interactions with adjacent molecules) improve model accuracy .
Q. How can the stability of this compound under acidic/basic conditions be systematically evaluated?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 1–14) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound using UV detection at 254 nm.
- Kinetic Analysis : Plot degradation rates vs. pH to identify stability thresholds. Data from analogous compounds suggest instability at pH <2 (nitro group protonation) and pH >12 (piperidine ring opening) .
Q. What in silico approaches predict the biological activity of this compound as a receptor ligand?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). The nitro group may form hydrogen bonds with active-site residues (e.g., Tyr or Lys).
- Pharmacophore Mapping : Identify essential features (e.g., aromatic ring, hydrogen-bond acceptors) using Schrödinger’s Phase. Validate predictions with in vitro assays (e.g., radioligand binding for affinity measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
